4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid
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Description
4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
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Biological Activity
4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its molecular characteristics, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.
Molecular Characteristics
The compound's molecular formula is C17H22N2O2, with a molecular weight of 286.37 g/mol. Its structure includes a cyano group and a propan-2-yloxyphenyl moiety, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H22N2O2 |
Molecular Weight | 286.37 g/mol |
CAS Number | 1181479-36-6 |
Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The cyano group and the propan-2-yloxyphenyl moiety facilitate binding to various enzymes and receptors, influencing cellular pathways related to growth and apoptosis.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study:
A study evaluating the compound's effect on HT-29 and COLO-205 cell lines reported an IC50 value of approximately 10 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like Cabozantinib (IC50 = 9.10 µM) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
Pharmacological Studies
Pharmacological assessments have revealed that the compound interacts with key signaling pathways involved in inflammation and cancer progression. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been noted, contributing to its anti-inflammatory effects.
Research Findings:
A recent publication indicated that the compound significantly reduced the expression of pro-inflammatory cytokines in vitro, supporting its role as an anti-inflammatory agent .
Properties
IUPAC Name |
4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13(2)26-18-6-4-3-5-15(18)11-16(12-21)19(23)22-17-9-7-14(8-10-17)20(24)25/h3-11,13H,1-2H3,(H,22,23)(H,24,25)/b16-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSVTOVIRWNNFA-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.